
1,1,1-Trifluoropropan-2-amine
Overview
Description
1,1,1-Trifluoropropan-2-amine (CAS: 421-49-8) is a fluorinated amine with the molecular formula C₃H₆F₃N and a molecular weight of 113.08 g/mol. It exists as a chiral compound, with the (S)-enantiomer (CAS: 125278-10-6) being widely used in pharmaceutical synthesis due to its role as a chiral building block . Key physicochemical properties include:
- Storage: Requires storage at 2–8°C under inert gas .
- Hazards: Classified as flammable liquid (H225), corrosive (H314), and toxic to aquatic life (H412) .
The compound is notable for its trifluoromethyl group, which enhances metabolic stability and lipophilicity, making it valuable in drug design for neurodegenerative diseases and kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoropropan-2-amine can be synthesized through several methods. One common method involves the reaction of 1,1,1-trifluoropropan-2-one with ammonia in the presence of a reducing agent such as hydrogen. The reaction is typically carried out in methanol at elevated temperatures and pressures .
Another method involves the reaction of 1,1,1-trifluoropropan-2-one with a primary amine and carbon disulfide in a microwave, generating a symmetrical thiourea in situ. The subsequent addition of 3-bromo-1,1,1-trifluoropropan-2-one affords the desired product in an efficient one-pot process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using an autoclave. The process includes the reaction of 1,1,1-trifluoropropan-2-one with ammonia and hydrogen in methanol, followed by distillation to obtain the pure compound .
Chemical Reactions Analysis
Substitution Reactions
TFPA participates in nucleophilic substitution, particularly in the synthesis of aziridines and thiazolidinones :
-
Aziridine Formation : Reaction with α-chlorinated imines followed by hydride reduction yields 1-alkyl-2-(trifluoromethyl)aziridines .
-
Thiazolidinone Synthesis : TFPA reacts with carbon disulfide and phenacyl bromides under microwave conditions to form thiazolidinone derivatives (70–95% yield) . The trifluoromethyl group suppresses dehydration, stabilizing intermediates.
Table 2: Substitution Reactions and Products
Reaction Type | Reagents/Conditions | Major Product | Yield |
---|---|---|---|
Aziridine Synthesis | α-Chlorinated imines, LiAlH₄ | 2-(Trifluoromethyl)aziridines | 60–85% |
Thiazolidinone Formation | CS₂, phenacyl bromide, DMF, MW | Thiazolidinones | 70–95% |
Electrophilic Aromatic Substitution
TFPA undergoes trifluoromethyl hydroxyalkylation with α-trifluoromethyl ketones in a catalyst-free, atom-economical process. This reaction selectively targets the C3 position of 5-phenylthiophen-2-amine, driven by intramolecular H-bonding between hydroxyl and amine groups .
Key Mechanistic Insight :
Ring-Opening Reactions
Non-activated 2-(trifluoromethyl)aziridines derived from TFPA undergo regioselective ring-opening with alkyl iodides to form β-iodo amines .
Example :
-
Reaction of 1-methyl-2-(trifluoromethyl)aziridine with methyl iodide yields 2-iodo-1,1,1-trifluoro-3-methylaminopropane (85% yield) .
Industrial-Scale Hydrogenation
TFPA is produced via oxime hydrogenation using Raney nickel in alcohol or aromatic solvents. Optimized conditions (50 bar H₂, 90°C) achieve yields up to 78% .
Table 3: Solvent Effects on Hydrogenation Efficiency
Solvent | Pressure (bar) | Yield (%) |
---|---|---|
Methanol | 50 | 73.5 |
Ethanol | 50 | 78.0 |
Toluene | 50 | 60.2 |
Comparative Reactivity
TFPA’s trifluoromethyl group enhances electrophilicity and stabilizes intermediates. Compared to non-fluorinated analogs:
-
Higher Lipophilicity : Improves metabolic stability in drug candidates .
-
Reduced Nucleophilicity : Limits direct epoxide opening unless activated .
Mechanistic Pathways
Scientific Research Applications
Organic Synthesis
1,1,1-Trifluoropropan-2-amine serves as a versatile building block in organic synthesis. It is particularly valuable for the synthesis of fluorinated compounds due to its unique trifluoromethyl group. This property allows it to be used in various chemical reactions including:
- Nucleophilic substitution reactions : The compound can undergo nucleophilic substitutions to form various derivatives.
- Oxidation and reduction reactions : It participates in oxidation reactions to yield oxides and hydroxylamines and can be reduced to form amines and hydrazines.
Biological Applications
In biological research, this compound has been investigated for its role as a potential inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Studies have shown that modifications of this compound can enhance its potency against BACE1 by optimizing the interactions with the enzyme's active site .
Pharmaceutical Development
The compound's fluorinated nature makes it an attractive candidate for drug development. It has been utilized in the synthesis of pharmaceuticals with improved bioavailability and metabolic stability. For instance:
- Synthesis of BACE1 inhibitors : Research indicates that incorporating this compound into drug candidates can significantly improve their efficacy against Alzheimer's disease .
- Microtubule-stabilizing agents : It has also been explored in developing compounds that stabilize microtubules, potentially offering therapeutic benefits for neurodegenerative diseases .
Industrial Applications
In industrial settings, this compound is utilized in:
- Agrochemical production : Its properties make it suitable for developing pesticides and herbicides.
- Catalysis : The compound acts as a catalyst in various chemical reactions due to its ability to stabilize reaction intermediates.
Case Study 1: Enantioselective Synthesis
A study described a three-step synthesis of enantiomerically enriched this compound using chiral sulfinamide auxiliaries. This method achieved high diastereoselectivity and provided insights into the stereochemical outcomes of reactions involving this compound .
Case Study 2: BACE Inhibitors
Research on BACE inhibitors highlighted how modifications involving this compound improved binding affinity and selectivity towards the target enzyme. The incorporation of this amine into drug design strategies demonstrated significant potential for addressing Alzheimer's disease therapeutics .
Mechanism of Action
The mechanism of action of 1,1,1-trifluoropropan-2-amine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereoisomers
(R)-1,1,1-Trifluoropropan-2-amine hydrochloride
- Structure : Enantiomer of the (S)-form, with identical molecular formula but opposite stereochemistry.
- Applications : Used in asymmetric synthesis; differences in binding affinity to biological targets (e.g., microtubules) are critical for enantioselective activity .
- Safety : Similar hazards (corrosive, flammable) but distinct pharmacokinetics due to stereochemistry .
(R)-3,3-Dimethylbutan-2-amine
- Key Difference : Replaces the trifluoromethyl group with a bulky dimethylbutyl chain .
- Impact on Binding : In microtubule-stabilizing compounds, the dimethylbutyl group lowers binding affinity at the "seventh site" by ~2–3 kcal/mol compared to trifluoropropan-2-amine, reducing therapeutic efficacy .
1,1,1-Trifluoro-2-phenylpropan-2-amine
- Structure : Incorporates a phenyl group at the C2 position.
- Physicochemical Properties : Higher molecular weight (189.18 g/mol) and aromaticity enhance π-π stacking in receptor binding but reduce solubility .
- Applications : Explored in advanced drug candidates targeting CNS disorders .
Key Observations :
Biological Activity
1,1,1-Trifluoropropan-2-amine (C3H6F3N) is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique trifluoromethyl group contributes to its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound generally involves several steps:
- Starting Material : The synthesis often begins with 1,1,1-trifluoroacetone.
- Reactions : Key reactions include imination, α-chlorination, and hydride reduction followed by ring closure to yield various derivatives including aziridines .
- Chiral Variants : Enantiomerically pure forms can be obtained through chiral auxiliary methods or resolution techniques involving tartaric acid .
The biological activity of this compound is primarily attributed to its role as an inhibitor in various enzyme pathways. Notably:
- ASK1 Inhibition : Studies indicate that derivatives of this compound exhibit significant inhibitory activity against Apoptosis Signal-Regulating Kinase 1 (ASK1), which plays a crucial role in apoptosis and inflammation pathways .
Potency and Efficacy
The potency of this compound has been evaluated through various assays:
Compound | IC50 (nM) | Target |
---|---|---|
(S)-4-(1,1,1-trifluoropropane-2-yl) | 46.32 | ASK1 |
(R)-4-(1,1,1-trifluoropropane-2-yl) | Higher than (S) variant | ASK1 |
The (S)-enantiomer shows a significantly lower IC50 value compared to its (R) counterpart, indicating higher potency as an ASK1 inhibitor .
Case Studies
Several studies have explored the therapeutic implications of this compound:
- Non-Alcoholic Fatty Liver Disease (NAFLD) : Research demonstrated that compounds derived from this compound reduced cholesterol levels in liver cells under fatty acid-induced conditions. This suggests potential applications in treating metabolic disorders such as NAFLD .
- Neurodegenerative Diseases : Inhibitors developed from this compound are being investigated for their effects on beta-secretase (BACE) activity linked to Alzheimer's disease. The presence of the trifluoromethyl group enhances the selectivity and potency of these inhibitors .
Safety and Toxicity
While the biological activities are promising, safety assessments are critical. The toxicity profile of this compound has been documented in various studies:
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing enantiopure 1,1,1-trifluoropropan-2-amine derivatives?
Enantiopure synthesis typically involves nucleophilic substitution or alkylation reactions. For example, (S)-1,1,1-trifluoropropan-2-amine can react with benzyl halides (e.g., 4-fluorobenzyl bromide) in dimethylformamide (DMF) using K₂CO₃ as a base to yield N-alkylated derivatives. Purification is achieved via recrystallization (e.g., absolute ethanol) or silica gel chromatography .
Q. How can researchers ensure the purity of this compound intermediates during synthesis?
Analytical techniques such as ¹H/¹³C/¹⁹F NMR and IR spectroscopy are critical. For example, ¹⁹F NMR signals at δ -72.33 ppm confirm the trifluoromethyl group, while IR peaks at 1613 cm⁻¹ (C=N stretch) validate intermediate structures . Reverse-phase HPLC is recommended for isolating enantiomers with ≥98% purity .
Q. What solvent systems are optimal for recrystallizing this compound derivatives?
Ethanol (EtOH) and hexane are widely used. For instance, β-iodo amines derived from this compound are purified via recrystallization from absolute EtOH, yielding 72–88% isolated yields .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
The (S)-enantiomer exhibits distinct binding affinities due to its lipophilicity and steric bulk. In microtubule-targeting studies, replacing (S)-1,1,1-trifluoropropan-2-amine with (R)-3,3-dimethylbutan-2-amine reduces binding energy by 2.5 kcal/mol at the seventh site of α/β-tubulin, altering therapeutic efficacy .
Q. What computational methods are used to predict structure-activity relationships (SAR) for fluorinated amines?
Matched molecular pair (MMP) analyses and density functional theory (DFT) calculations quantify substituent effects. For example, MMP studies comparing (S)-1,1,1-trifluoropropan-2-amine with bulkier analogs reveal differential binding energies (ΔΔG = 1.8–3.2 kcal/mol) at target sites .
Q. How can reaction conditions be optimized for large-scale synthesis of this compound analogs?
Industrial-scale synthesis requires:
Properties
IUPAC Name |
1,1,1-trifluoropropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMLKBMPULDPTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307602 | |
Record name | 1,1,1-Trifluoro-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421-49-8 | |
Record name | 1,1,1-Trifluoro-2-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=421-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trifluoro-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoropropan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.